1,5-Diethenylnaphthalene (CAS 46263-17-6): Synthesis, Safety Data Sheet (SDS) Guidelines, and Applications in Advanced Polymerization
1,5-Diethenylnaphthalene (CAS 46263-17-6): Synthesis, Safety Data Sheet (SDS) Guidelines, and Applications in Advanced Polymerization
Executive Summary
1,5-Diethenylnaphthalene (also known as 1,5-divinylnaphthalene) is a highly reactive, bifunctional vinyl aromatic monomer. In the field of advanced materials and drug development, it serves as a critical structural building block. Its primary industrial and scientific value lies in its ability to form hydrocarbon-soluble dicarbanionic initiators for the living anionic polymerization of thermoplastic elastomers, as well as its utility as a precursor in complex dual aryne cycloadditions for synthesizing polycyclic aromatic hydrocarbons.
This technical guide provides a mechanistic deep-dive into its physical properties, safety protocols, synthesis via the Wittig reaction, and its specialized application in block copolymerization.
Chemical Identity & Physical Properties
To ensure precise stoichiometric calculations during synthesis and polymerization, the quantitative physical data of 1,5-diethenylnaphthalene is summarized below .
| Property | Value / Description |
| Chemical Name | 1,5-Diethenylnaphthalene (1,5-Divinylnaphthalene) |
| CAS Registry Number | 46263-17-6 |
| Molecular Formula | C₁₄H₁₂ |
| Molecular Weight | 180.245 g/mol |
| Appearance | Pale yellow to off-white crystalline solid / viscous liquid (temperature dependent) |
| Solubility | Soluble in non-polar hydrocarbons (benzene, n-heptane), ethers, and DMSO. Insoluble in water. |
Safety Data Sheet (SDS) & Handling Protocols
As a highly conjugated divinyl aromatic compound, 1,5-diethenylnaphthalene presents unique handling challenges. The high electron density of the vinyl groups makes it highly susceptible to free-radical autopolymerization.
Hazard Classification & Mitigation Data
| Hazard Class | GHS Category | Mechanistic Cause | Mitigation Strategy |
| Flammability | Category 4 | High vapor pressure of the aromatic vinyl system. | Store in explosion-proof, temperature-controlled units (2–8 °C). |
| Skin/Eye Irritant | Category 2 | Electrophilic nature of vinyl groups reacting with nucleophilic biological thiols. | Use nitrile gloves, chemical splash goggles, and a fume hood. |
| Polymerization | Non-standard | Free-radical generation via thermal auto-initiation. | Inhibit with 100-500 ppm 4-tert-butylcatechol (TBC); store under inert gas. |
Protocol 1: Safe Handling and Inhibitor Removal (Self-Validating System)
To prevent exothermic runaway reactions during storage, the monomer is stabilized with 4-tert-butylcatechol (TBC). TBC acts as a radical scavenger, donating a hydrogen atom to quench early-stage carbon-centered radicals. However, this inhibitor must be completely removed prior to anionic polymerization to prevent the termination of living carbanions.
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Preparation: Chill the monomer to 4 °C to minimize volatility and suppress thermal initiation during handling.
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Inhibitor Scavenging: Pass the liquid monomer through a chromatography column tightly packed with activated basic alumina (Brockmann Grade I) under an argon atmosphere.
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Causality: The basic alumina deprotonates the phenolic -OH of the TBC inhibitor. The resulting phenoxide ion strongly adsorbs to the polar alumina stationary phase, while the non-polar 1,5-diethenylnaphthalene elutes freely without degradation.
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System Validation: Analyze the eluate via FTIR spectroscopy. The complete disappearance of the broad -OH stretch at 3200–3500 cm⁻¹ validates that the system is inhibitor-free and ready for living polymerization.
Synthesis Methodology: The Wittig Pathway
The most efficient route to synthesize 1,5-diethenylnaphthalene is via a double Wittig olefination of 1,5-bis(bromomethyl)naphthalene .
Protocol 2: Step-by-Step Wittig Synthesis
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Phosphonium Salt Formation: React 1,5-bis(bromomethyl)naphthalene with a 2.2 molar excess of triphenylphosphine in refluxing toluene for 12 hours. Filter and dry the precipitated 1,5-bis(triphenylphosphoniomethyl)naphthalene dibromide salt.
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Ylide Generation: Suspend the dibromide salt in anhydrous dimethyl sulfoxide (DMSO). Slowly add a strong base (e.g., sodium dimsyl) under a strict argon atmosphere .
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Causality: The selection of DMSO is mechanistically critical. As a highly polar, aprotic solvent, DMSO poorly solvates the dimsyl anions, effectively increasing their basicity. This drives the complete deprotonation of the phosphonium salt to form a highly reactive, resonance-stabilized bis-phosphorane (ylide) intermediate.
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Olefination: Introduce an excess of aqueous formaldehyde dropwise at room temperature. Stir for 2.5 hours. The ylide undergoes a cycloaddition with the carbonyl group, forming an oxaphosphetane intermediate that rapidly collapses to yield the vinyl group and triphenylphosphine oxide.
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Validation & Isolation: Extract the aqueous DMSO mixture with diethyl ether. Concentrate the organic layer and purify via silica gel chromatography (hexane eluent). Validate the terminal vinyl protons via ¹H NMR (confirming characteristic multiplets at δ 5.3–5.8 ppm and δ 7.0–7.5 ppm).
Reaction pathway for the synthesis of 1,5-diethenylnaphthalene via the Wittig reaction.
Applications in Polymer Chemistry: Additive-Free Dicarbanionic Initiators
In the synthesis of high-performance thermoplastic elastomers, such as Styrene-Isoprene-Styrene (SIS) triblock copolymers, 1,5-diethenylnaphthalene is utilized to create hydrocarbon-soluble dicarbanionic initiators . Furthermore, its rigid naphthalene core is leveraged in dual aryne cycloadditions to synthesize complex polycyclic frameworks like benzo[c]picene .
Protocol 3: Synthesis of the Difunctional Initiator and Block Copolymerization
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Initiator Formation: In a flamed-dried Schlenk flask under high vacuum, dissolve purified 1,5-diethenylnaphthalene in anhydrous n-heptane.
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Lithiation: Inject exactly 2.05 equivalents of sec-butyllithium at 0 °C. Stir for 2 hours to form 1,5-bis(1-lithio-3-methylpentyl)naphthalene.
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Causality: Traditional difunctional initiators require polar additives (e.g., THF or TMEDA) to remain soluble in hydrocarbon solvents. However, polar additives alter the kinetics of diene polymerization, shifting the microstructure of polyisoprene from a highly elastic 1,4-addition to a rigid 3,4-addition. The reaction of 1,5-diethenylnaphthalene with sec-butyllithium yields an initiator that is intrinsically soluble in non-polar solvents without additives. This preserves the >90% 1,4-microstructure required for optimal elastomeric properties.
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System Validation (Double Titration): Quench a 1.0 mL aliquot with 1,2-dibromoethane (which destroys active C-Li bonds) and titrate against a standard acid. Compare this to a total base titration of a second unquenched aliquot. The active carbanion concentration must match the theoretical yield (>98%) to validate the system for living block copolymerization.
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Propagation: Introduce isoprene monomer to grow the elastomeric mid-block, followed by the sequential addition of styrene monomer to form the glassy end-blocks. Terminate with degassed methanol.
Formation of the difunctional organolithium initiator and subsequent SIS triblock copolymerization.
References
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Title: 1,5-bis(ethenyl)naphthalene | CAS#:46263-17-6 Source: LookChem URL: [Link]
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Title: Wittig Reaction Source: gChem Global URL: [Link]
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Title: DMSO: Properties and Reactions Overview Source: Scribd (Gaylord Chemical Technical Bulletin) URL: [Link]
- Title: WO2011047220A1 - Process for making dendritic hydrocarbon polymers Source: Google Patents URL
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Title: Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes Source: Chemical Reviews (ACS Publications) URL: [Link]
